molecular formula C7H13N B1287972 2-Azaspiro[3.4]octane CAS No. 665-41-8

2-Azaspiro[3.4]octane

Cat. No.: B1287972
CAS No.: 665-41-8
M. Wt: 111.18 g/mol
InChI Key: PSNDWZOXFDKLLH-UHFFFAOYSA-N
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Description

2-Azaspiro[34]octane is a unique bicyclic compound characterized by a spiro-connected azetidine and cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.4]octane can be achieved through several routes, primarily involving the annulation of cyclopentane and azetidine rings. Three successful synthetic routes have been developed:

    Annulation of the Cyclopentane Ring:

    Annulation of the Four-Membered Ring:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and conventional chemical transformations makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as halides or amines are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Azaspiro[3.4]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially modulating their activity. For example, derivatives of this compound have been shown to exhibit inhibitory activities against epidermal growth factor receptor (EGFR), a key target in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[34]octane stands out due to its balanced ring size, which provides an optimal combination of stability and reactivity

Properties

IUPAC Name

2-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7(3-1)5-8-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNDWZOXFDKLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592692
Record name 2-Azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665-41-8
Record name 2-Azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.4]octane
Reactant of Route 2
2-Azaspiro[3.4]octane
Reactant of Route 3
2-Azaspiro[3.4]octane
Reactant of Route 4
2-Azaspiro[3.4]octane
Reactant of Route 5
2-Azaspiro[3.4]octane
Reactant of Route 6
2-Azaspiro[3.4]octane
Customer
Q & A

Q1: What are the key differences between the three synthetic approaches for 2-Azaspiro[3.4]octane described in the research?

A1: The three approaches differ in their strategy for building the bicyclic structure of this compound [].

    Q2: What are the advantages and disadvantages of the different synthetic routes for this compound?

    A2: Each approach presents its own set of advantages and limitations []:

      Q3: The second paper focuses on 2-azaspiro[3.3]heptanes. How does this research relate to the synthesis of this compound?

      A3: While the second paper centers on the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, it highlights the adaptability of the methodology []. The authors state that this approach can be extended to synthesize other spirocyclic compounds, including 1-substituted 2-azaspiro[3.4]octanes and 1-substituted 2-azaspiro[3.5]nonanes. This suggests that the diastereoselective addition of cyclic carboxylate anions to imines could be a viable strategy for synthesizing a range of spirocyclic compounds with varying ring sizes.

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